1-(4-Iodophenyl)cyclopentanamine
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Overview
Description
1-(4-Iodophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14IN. It is a cyclopentanamine derivative where an iodine atom is substituted at the para position of the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-iodoaniline as the primary starting materials.
Formation of Intermediate: Cyclopentanone is first converted to cyclopentanone oxime, which is then subjected to Beckmann rearrangement to form the corresponding amide.
Final Product: The amide is then reduced to yield this compound.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclopentanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Iodophenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the cyclopentanamine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopentanamine: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)cyclopentanamine: Contains a chlorine atom, which also affects its chemical and biological properties.
1-(4-Fluorophenyl)cyclopentanamine: The fluorine atom imparts unique properties, such as increased lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds and participate in specific chemical reactions that other halogens may not facilitate .
Properties
Molecular Formula |
C11H14IN |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
1-(4-iodophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14IN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 |
InChI Key |
GSABBTXIQFWFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
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